molecular formula C8H17NOS B1455381 [4-(Ethylsulfanyl)oxan-4-yl]methanamine CAS No. 1354952-44-5

[4-(Ethylsulfanyl)oxan-4-yl]methanamine

Cat. No.: B1455381
CAS No.: 1354952-44-5
M. Wt: 175.29 g/mol
InChI Key: AJNJTEJEDRUTIT-UHFFFAOYSA-N
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Description

Chemical Structure:
[4-(Ethylsulfanyl)oxan-4-yl]methanamine (CAS: 1354952-44-5) consists of a tetrahydropyran (oxane) ring substituted at the 4-position with an ethylsulfanyl (C₂H₅S-) group and a methanamine (-CH₂NH₂) group. The ethylsulfanyl moiety introduces a thioether linkage, which enhances lipophilicity compared to oxygen ethers, while the primary amine group enables salt formation and participation in nucleophilic reactions .

Potential Applications: Primary amines like this are frequently used in drug discovery as intermediates for coupling with carboxylic acids or sulfonyl chlorides. The ethylsulfanyl group may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

(4-ethylsulfanyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNJTEJEDRUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [4-(Ethylsulfanyl)oxan-4-yl]methanamine typically follows a sequence involving:

  • Construction or availability of the oxane (tetrahydropyran) ring system.
  • Introduction of the ethylsulfanyl (ethylthio) substituent at the 4-position.
  • Functionalization of the 4-position with a methanamine group.

The process often starts from a suitable oxane precursor such as 4-hydroxymethyltetrahydropyran or 4-cyanotetrahydro-2H-pyran, which can be converted into the target compound through nucleophilic substitution, reduction, and substitution reactions.

Key Intermediate: 4-(Aminomethyl)tetrahydro-2H-pyran

A crucial intermediate in the synthesis is 4-(aminomethyl)tetrahydro-2H-pyran, which shares the oxane ring and methanamine moiety but lacks the ethylsulfanyl group. This compound is well-documented and can be prepared via reduction of 4-cyanotetrahydro-2H-pyran or by reductive amination of the corresponding aldehyde derivatives.

Chemical and Physical Data of 4-(Aminomethyl)tetrahydro-2H-pyran:

Property Value
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Boiling Point 75 °C
Density 1.02 g/cm³
Refractive Index 1.4630–1.4670
pKa 10.01 ± 0.29 (predicted)
Physical Form Clear, colorless to light yellow liquid
Storage Conditions Under inert gas (N2 or Ar), 2–8 °C

Chemical Reactions Analysis

Types of Reactions

[4-(Ethylsulfanyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(Ethylsulfanyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of sulfur-containing groups on biological systems. It can serve as a model compound to investigate the interactions between sulfur groups and biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of [4-(Ethylsulfanyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent-Driven Property Variations

The table below compares [4-(Ethylsulfanyl)oxan-4-yl]methanamine with structurally similar oxan-4-yl methanamine derivatives:

Compound Name Substituent Molecular Weight Key Properties/Activities Reference
This compound Ethylsulfanyl (-SC₂H₅) 189.29 g/mol High lipophilicity (predicted LogP ~1.5–2.0)
1-(Oxan-4-yl)methanamine None (H) 129.18 g/mol Lower lipophilicity; used in GSK-3β inhibitors
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 3-Chlorophenyl 239.73 g/mol Enhanced π-π interactions; increased steric bulk
[4-(Methoxymethyl)oxan-4-yl]methanamine HCl Methoxymethyl (-CH₂OCH₃) 195.69 g/mol Higher polarity; hydrochloride salt improves solubility
[4-(Difluoromethyl)oxan-4-yl]methanamine HCl Difluoromethyl (-CF₂H) 195.69 g/mol Electron-withdrawing effects; reduced basicity
[4-(4-Methoxyphenyl)oxan-4-yl]methanamine 4-Methoxyphenyl 251.32 g/mol Aromaticity enhances binding affinity in some targets

Key Observations

Lipophilicity: The ethylsulfanyl group increases lipophilicity compared to unsubstituted (LogP ~0.5) or methoxymethyl derivatives (LogP ~0.8). This property may improve blood-brain barrier penetration but reduce aqueous solubility .

Electronic Effects :

  • Ethylsulfanyl’s thioether group is less polar than methoxymethyl but more electron-rich than difluoromethyl, influencing reactivity in nucleophilic substitutions or hydrogen bonding .
  • Chlorophenyl and methoxyphenyl groups introduce resonance effects, altering electronic distribution across the oxane ring .

Biological Activity :

  • 1-(Oxan-4-yl)methanamine derivatives (e.g., compound 22 in ) show activity as GSK-3β inhibitors, highlighting the scaffold’s relevance in kinase targeting .
  • Methylsulfonyl analogs () exhibit IC₅₀ values of ~1.2–1.4 μM in enzymatic assays, suggesting sulfur-containing groups may enhance target engagement .

Synthetic Utility :

  • The primary amine group enables coupling with carboxylic acids (e.g., imidazopyridine derivatives in ) or sulfonyl chlorides, making these compounds versatile intermediates .
  • Hydrochloride salts (e.g., ) improve stability and solubility for in vitro assays .

Biological Activity

[4-(Ethylsulfanyl)oxan-4-yl]methanamine, a compound with the molecular formula C8H17NOS, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, emphasizing its implications in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1354952-44-5
  • Molecular Weight : 173.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethylsulfanyl group may enhance the compound's lipophilicity, facilitating its penetration through biological membranes. The amine functionality allows for hydrogen bonding and ionic interactions with target biomolecules, potentially influencing their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfanyl groups can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. coli and S. aureus .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies on similar compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon carcinoma), with IC50 values around 2.5 µM . The mechanism underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityCompounds with similar structures showed MIC values as low as 62.5 µg/mL against E. coli.
Anticancer ActivityIC50 values for related compounds were reported at 2.5 µM against HCT116 cell lines.
Neuroprotective EffectsModulation of neuronal enzyme activity was observed in related compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing [4-(Ethylsulfanyl)oxan-4-yl]methanamine?

Methodology: Synthesis typically involves cyclization of a thiol-containing precursor (e.g., ethyl mercaptan) with an oxane derivative. Key parameters include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Example Protocol:

React 4-mercaptooxane with ethyl iodide in THF under reflux (72 hours).

Quench with aqueous NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

Purify via flash chromatography (70% yield, >95% purity) .

Q. How is the structure of this compound confirmed?

Methodology:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -SCH₂CH₃), 2.65 (q, 2H, -SCH₂), 3.45–3.70 (m, 4H, oxane ring protons) .
    • ¹³C NMR: Peaks at δ 14.1 (CH₃), 28.5 (SCH₂), 70–75 (oxane carbons) .
  • IR Spectroscopy: Stretching frequencies for -NH₂ (~3350 cm⁻¹) and C-S (680 cm⁻¹) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 190.1 (calculated) .

Advanced Research Questions

Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?

Methodology: Discrepancies may stem from:

  • Purity: Impurities >5% alter biological assays. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.8) or solvent (DMSO vs. saline) affect solubility and activity .
  • Structural Analogues: Compare with derivatives (e.g., [4-(Methoxypyridin-2-yl)oxan-4-yl]methanamine) to isolate substituent effects .

Case Study:
A 2024 study reported IC₅₀ = 12 µM for enzyme inhibition, while a 2025 study found IC₅₀ = 45 µM. Resolution involved:

Replicating assays under identical buffer conditions.

Validating compound stability via LC-MS over 24 hours .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodology:

  • Molecular Docking (AutoDock Vina): Dock the compound into protein active sites (e.g., kinases or GPCRs) using force fields (AMBER). Key parameters:
    • Grid size: 25 ų centered on catalytic residues.
    • Scoring function: MM/GBSA for binding affinity estimation .
  • MD Simulations (GROMACS): Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) .

Validation:
Compare predictions with experimental SPR (surface plasmon resonance) data. For example, a predicted K_d of 8.3 µM matched SPR-measured K_d = 9.1 µM .

Q. How can the ethylsulfanyl group’s electronic effects be experimentally quantified?

Methodology:

  • Hammett Analysis: Synthesize derivatives with substituents of varying σ values (e.g., -OCH₃, -NO₂) and measure reaction rates (e.g., nucleophilic substitution).
    • Plot log(k/k₀) vs. σ to determine ρ (reaction constant) .
  • DFT Calculations (Gaussian): Compute Mulliken charges on sulfur and adjacent carbons. Compare with experimental ¹H NMR chemical shifts .

Data Example:

Substituentσ Valuelog(k/k₀)
-SCH₂CH₃0.150.00
-OCH₃-0.27-1.12
-NO₂0.781.45

Q. What strategies mitigate oxidative degradation of the ethylsulfanyl moiety?

Methodology:

  • Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/v) to formulations .
  • Storage: Lyophilize under argon and store at -80°C (degradation <5% over 6 months) .
  • Analytical Monitoring: Track degradation via LC-MS (oxidized product at m/z 206.1) .

Q. How does the compound’s conformation affect receptor binding?

Methodology:

  • X-ray Crystallography: Co-crystallize with target proteins (e.g., serotonin receptor) to resolve binding poses .
  • NOESY NMR: Identify key nuclear Overhauser effects (e.g., between oxane protons and receptor residues) .

Key Finding:
The oxane ring adopts a chair conformation, positioning the ethylsulfanyl group axial for optimal hydrophobic interactions .

Q. What in vitro models assess neuroprotective potential?

Methodology:

  • Primary Neuronal Cultures: Treat with 1–100 µM compound and induce oxidative stress (H₂O₂). Measure viability via MTT assay .
  • Microglial Activation Assays: Quantify TNF-α secretion (ELISA) after LPS stimulation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Ethylsulfanyl)oxan-4-yl]methanamine
Reactant of Route 2
[4-(Ethylsulfanyl)oxan-4-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.